4-(Ethoxymethyl)pyridine
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Overview
Description
4-(Ethoxymethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their presence in many natural products, pharmaceuticals, and functional materials. The compound this compound has the molecular formula C8H11NO and is known for its unique chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Ethoxymethyl)pyridine involves the reaction of 4-(bromomethyl)pyridine hydrobromide with ethanol in the presence of sodium hydride. The reaction is carried out at 0°C and stirred overnight. The reaction mixture is then quenched with a saturated aqueous ammonium chloride solution, concentrated in vacuo, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, concentrated, and purified by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(Ethoxymethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyridine derivatives.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridine: The parent compound, which is a basic aromatic heterocycle.
4-Methylpyridine: A derivative with a methyl group at the 4-position.
4-(Chloromethyl)pyridine: A derivative with a chloromethyl group at the 4-position.
Uniqueness: 4-(Ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
62369-32-8 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(ethoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO/c1-2-10-7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
GXZWAPVIGBCWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=NC=C1 |
Origin of Product |
United States |
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